molecular formula C5H5N5O B101808 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 19542-10-0

6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No.: B101808
CAS No.: 19542-10-0
M. Wt: 151.13 g/mol
InChI Key: MRSFSHLNBRKNOK-UHFFFAOYSA-N
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Description

6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a heterocyclic compound that belongs to the triazolotriazine family This compound is characterized by its fused ring structure, which includes both triazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with methyl isocyanate, followed by cyclization to form the desired triazolotriazine structure. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazolotriazine derivatives.

    Substitution: Formation of substituted triazolotriazine compounds with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s fused ring structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
  • 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
  • 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

Uniqueness

6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. Compared to other triazolotriazine compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications.

Properties

IUPAC Name

6-methyl-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c1-3-4(11)7-5-8-6-2-10(5)9-3/h2H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSFSHLNBRKNOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343754
Record name 6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19542-10-0
Record name 6-Methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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